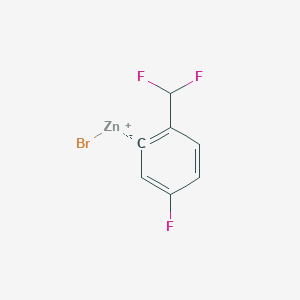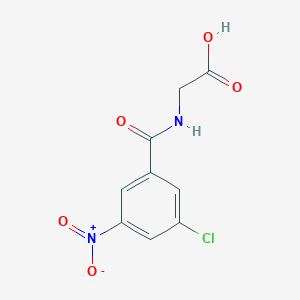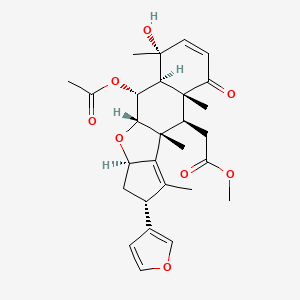
6-Acetylnimbandiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetylnimbandiol typically involves the acetylation of nimbandiol, a naturally occurring limonoid. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 6-OH position .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of nimbandiol from neem seeds followed by its chemical modification. The extraction process involves the use of organic solvents such as methanol or ethanol to obtain a crude extract, which is then purified using chromatographic techniques. The purified nimbandiol is then subjected to acetylation to produce this compound .
化学反应分析
Types of Reactions: 6-Acetylnimbandiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
科学研究应用
6-Acetylnimbandiol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying limonoid chemistry and for developing synthetic methodologies.
Biology: Its role as a tyrosinase inhibitor makes it valuable in studies related to melanin production and pigmentation disorders.
Industry: It can be used in the development of skin-whitening agents and other cosmetic products.
作用机制
The mechanism of action of 6-Acetylnimbandiol involves the inhibition of tyrosinase, an enzyme crucial for melanin synthesis. By inhibiting tyrosinase, this compound effectively reduces melanin production. Additionally, it inhibits the expression of MITF (Microphthalmia-associated transcription factor), which is a key regulator of melanogenesis . This dual action makes it a potent antimelanogenic agent.
相似化合物的比较
Nimbandiol: The parent compound from which 6-Acetylnimbandiol is derived.
Azadirachtin: Another limonoid found in neem with insecticidal properties.
Gedunin: A limonoid with anti-inflammatory and anticancer properties.
Uniqueness: this compound is unique due to its specific acetylation at the 6-OH position, which enhances its tyrosinase inhibitory activity compared to its parent compound, nimbandiol. This selective acetylation also contributes to its non-cytotoxic nature, making it suitable for use in various biomedical applications .
属性
CAS 编号 |
1281766-66-2 |
|---|---|
分子式 |
C28H34O8 |
分子量 |
498.6 g/mol |
IUPAC 名称 |
methyl 2-[(1S,2R,3S,4R,8R,9S,10R,13R,15R)-2-acetyloxy-13-(furan-3-yl)-4-hydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate |
InChI |
InChI=1S/C28H34O8/c1-14-17(16-8-10-34-13-16)11-18-22(14)28(5)19(12-21(31)33-6)27(4)20(30)7-9-26(3,32)24(27)23(25(28)36-18)35-15(2)29/h7-10,13,17-19,23-25,32H,11-12H2,1-6H3/t17-,18-,19-,23-,24+,25-,26-,27+,28-/m1/s1 |
InChI 键 |
PWFKLZWNGVGKBA-WETHXUPTSA-N |
手性 SMILES |
CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@@H]([C@H]4OC(=O)C)[C@](C=CC5=O)(C)O)C)CC(=O)OC)C |
规范 SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4OC(=O)C)C(C=CC5=O)(C)O)C)CC(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



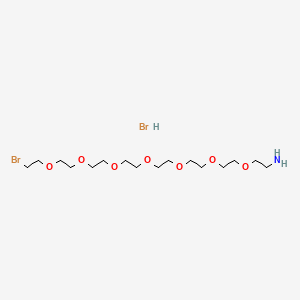
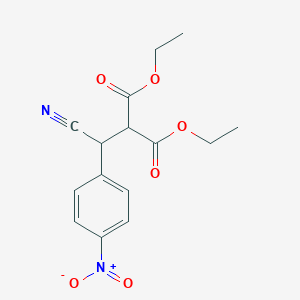
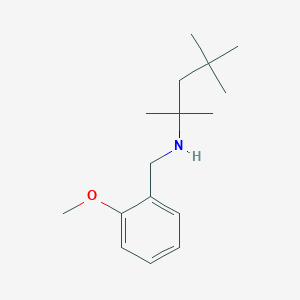
![tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B14902229.png)

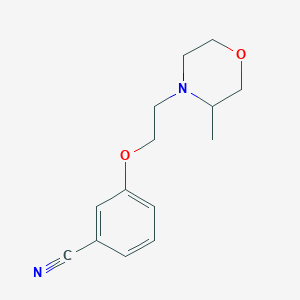

![[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14902241.png)
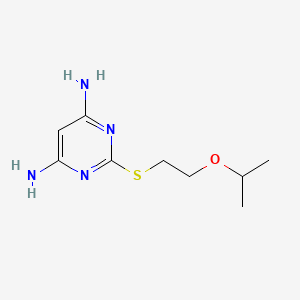
![8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole](/img/structure/B14902255.png)
